molecular formula C19H17N5O2 B1217035 Nafamostat CAS No. 81525-10-2

Nafamostat

Cat. No. B1217035
CAS RN: 81525-10-2
M. Wt: 347.4 g/mol
InChI Key: MQQNFDZXWVTQEH-UHFFFAOYSA-N
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Description

Nafamostat is a synthetic serine protease inhibitor with a broad range of activities, including anticoagulant and antifibrinolytic effects. It is used in various clinical settings, such as the treatment of acute pancreatitis and as an anticoagulant in hemodialysis. The compound's multifunctionality stems from its ability to inhibit several enzymes involved in the coagulation cascade and inflammatory responses.

Synthesis Analysis

The synthesis of this compound is not detailed in the returned results, but synthetic routes for such compounds typically involve multi-step organic reactions, starting from basic chemical building blocks. These processes may include the formation of guanidine groups, esterification, and the introduction of benzene rings, as suggested by the pharmacokinetic and molecular specificity studies of related compounds (Tsukagoshi, 2001).

Scientific Research Applications

COVID-19 Pneumonia Treatment

  • Elderly Patients with COVID-19 : Nafamostat showed potential benefits in treating elderly patients with COVID-19 pneumonia requiring oxygen therapy, suggesting its anti-inflammatory and anti-viral activities against COVID-19 (Jang & Rhee, 2020).
  • Severe COVID-19 Pneumonia : It was used in combination with heparin for severe COVID-19 pneumonia with disseminated intravascular coagulation, showing remarkable improvement in patient condition (Takahashi et al., 2020).
  • Randomized Phase II Clinical Trial : A study evaluated this compound plus standard-of-care in hospitalized patients with COVID-19 pneumonia, though it found no significant difference in time to clinical improvement compared to standard-of-care alone (Zhuravel et al., 2021).

Cancer Treatment

  • Antitumor Effects : this compound mesylate (NM) has shown promising effects in inhibiting cancer progression, particularly in pancreatic, colorectal, gastric, gallbladder, and hepatocellular cancers. Its mechanisms and efficacy in cancer patients are highlighted, though further clinical trials are needed (Chen et al., 2019).

Neuroprotection

  • Neurovascular Ischemia : this compound mesylate has significant neuroprotective effects in the setting of neurovascular ischemia. Its various mechanisms of action contribute to reducing neuronal necrosis and apoptosis, suggesting its potential in clinical applications for neuroprotection (Ghali & Ghali, 2020).

Inhibition of FTO Demethylase Activity

  • FTO Demethylase Activity : this compound mesilate was identified as an inhibitor of the FTO demethylase activity, a crucial player in various physiological processes. This finding offers a new perspective on the drug's mechanism of action and potential novel applications (Han et al., 2019).

Influenza Virus Replication

  • Inhibition of Influenza Virus Replication : this compound reduced influenza virus replication and cytokine production in human airway epithelial cells and mouse models, suggesting its potential as a therapeutic agent for influenza (Yamaya et al., 2020).

Mechanism of Action

Target of Action

Nafamostat, a synthetic serine protease inhibitor, primarily targets several serine proteases, including thrombin, Factor Xa, and Factor XIIa . These proteases play crucial roles in various physiological processes, such as coagulation, fibrinolysis, and inflammation .

Mode of Action

This compound acts as a fast-acting proteolytic inhibitor. It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting its target serine proteases . The mechanism of action of this compound is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts .

Pharmacokinetics

Following intravenous injection (2 mg/kg), this compound in the plasma showed a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . Following oral administration of this compound solutions (20 mg/kg) in 10% dimethyl sulfoxide (DMSO) and in 10% DMSO with 10% Tween 80, this compound was rapidly absorbed, and the average oral bioavailability was 0.95% and 1.59%, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include improved acute pancreatitis, prevention of blood clot formation during extracorporeal circulation, and an anti-inflammatory effect in vitro . It has also been shown to act as an antioxidant in TNF-α-induced ROS production . In the context of cancer, studies have shown promising effects of this compound in inhibiting cancer progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a mouse model for asthma based on sensitization by house dust mite (HDM) extract, this compound efficiently suppressed the airway hyperreactivity in HDM-sensitized mice . This suggests that the presence of allergens like HDM can influence the efficacy of this compound in treating conditions like asthma.

Safety and Hazards

Nafamostat should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Biochemical Analysis

Biochemical Properties

Nafamostat plays a crucial role in biochemical reactions by inhibiting a broad spectrum of serine proteases. It interacts with enzymes such as thrombin, plasmin, trypsin, and kallikrein . By inhibiting thrombin and plasmin, this compound prevents the proteolysis of fibrinogen into fibrin, thereby acting as an anticoagulant . Additionally, this compound inhibits trypsin and kallikrein, which are involved in inflammatory responses and pancreatitis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts . These actions highlight its anti-inflammatory and cytoprotective properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition of serine proteases . It binds to the active sites of enzymes such as thrombin, Xa, and XIIa, thereby preventing their proteolytic activity . This compound also inhibits the activation of protease-activated receptors, which play a role in inflammatory responses . These interactions result in the modulation of gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits a multiexponential decline in plasma concentration with an average elimination half-life of 1.39 hours following intravenous injection . Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it suitable for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits serine proteases without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hemorrhagic complications . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It affects metabolic flux and metabolite levels by inhibiting key enzymes in coagulation and inflammatory pathways . These interactions underscore the compound’s role in modulating biochemical processes at the metabolic level.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which determine its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

properties

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQNFDZXWVTQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048420
Record name Nafamstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production.
Record name Nafamostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12598
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

81525-10-2
Record name Nafamostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81525-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafamostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafamostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12598
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nafamstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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